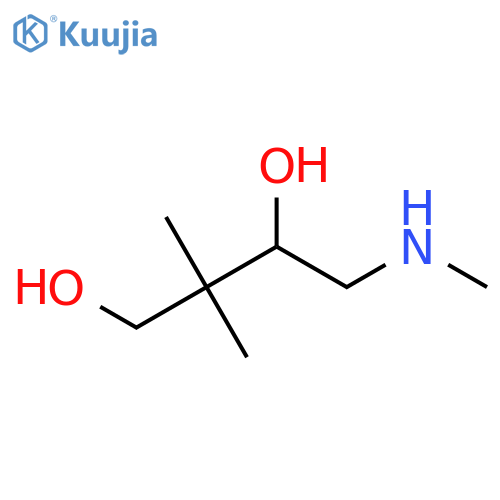Cas no 2228651-62-3 (2,2-dimethyl-4-(methylamino)butane-1,3-diol)

2228651-62-3 structure
商品名:2,2-dimethyl-4-(methylamino)butane-1,3-diol
2,2-dimethyl-4-(methylamino)butane-1,3-diol 化学的及び物理的性質
名前と識別子
-
- 2,2-dimethyl-4-(methylamino)butane-1,3-diol
- EN300-1809643
- 2228651-62-3
-
- インチ: 1S/C7H17NO2/c1-7(2,5-9)6(10)4-8-3/h6,8-10H,4-5H2,1-3H3
- InChIKey: YWKHFFYJLFJLIZ-UHFFFAOYSA-N
- ほほえんだ: OC(CNC)C(C)(C)CO
計算された属性
- せいみつぶんしりょう: 147.125928785g/mol
- どういたいしつりょう: 147.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 93.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 52.5Ų
2,2-dimethyl-4-(methylamino)butane-1,3-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1809643-10.0g |
2,2-dimethyl-4-(methylamino)butane-1,3-diol |
2228651-62-3 | 10g |
$5037.0 | 2023-06-03 | ||
| Enamine | EN300-1809643-0.05g |
2,2-dimethyl-4-(methylamino)butane-1,3-diol |
2228651-62-3 | 0.05g |
$983.0 | 2023-09-19 | ||
| Enamine | EN300-1809643-0.5g |
2,2-dimethyl-4-(methylamino)butane-1,3-diol |
2228651-62-3 | 0.5g |
$1124.0 | 2023-09-19 | ||
| Enamine | EN300-1809643-1.0g |
2,2-dimethyl-4-(methylamino)butane-1,3-diol |
2228651-62-3 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1809643-5g |
2,2-dimethyl-4-(methylamino)butane-1,3-diol |
2228651-62-3 | 5g |
$3396.0 | 2023-09-19 | ||
| Enamine | EN300-1809643-0.1g |
2,2-dimethyl-4-(methylamino)butane-1,3-diol |
2228651-62-3 | 0.1g |
$1031.0 | 2023-09-19 | ||
| Enamine | EN300-1809643-5.0g |
2,2-dimethyl-4-(methylamino)butane-1,3-diol |
2228651-62-3 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1809643-1g |
2,2-dimethyl-4-(methylamino)butane-1,3-diol |
2228651-62-3 | 1g |
$1172.0 | 2023-09-19 | ||
| Enamine | EN300-1809643-0.25g |
2,2-dimethyl-4-(methylamino)butane-1,3-diol |
2228651-62-3 | 0.25g |
$1078.0 | 2023-09-19 | ||
| Enamine | EN300-1809643-10g |
2,2-dimethyl-4-(methylamino)butane-1,3-diol |
2228651-62-3 | 10g |
$5037.0 | 2023-09-19 |
2,2-dimethyl-4-(methylamino)butane-1,3-diol 関連文献
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
2228651-62-3 (2,2-dimethyl-4-(methylamino)butane-1,3-diol) 関連製品
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 57707-64-9(2-azidoacetonitrile)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
